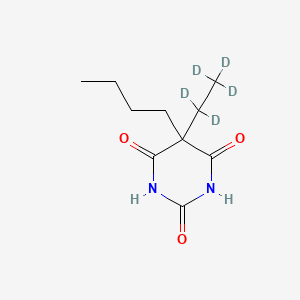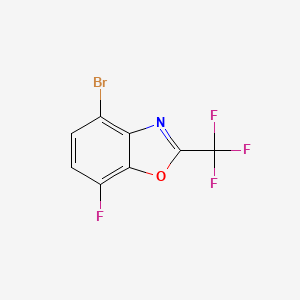
4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with bromine, fluorine, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluoroaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired benzoxazole compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules for research and industrial purposes.
Mécanisme D'action
The mechanism by which 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole include:
4-Bromo-7-fluoro-2-(trifluoromethyl)quinoline: This compound shares similar substituents but has a quinoline ring instead of a benzoxazole ring.
4-Bromo-7-fluoro-2-methylquinoline: Another related compound with a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of substituents and the benzoxazole ring, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C8H2BrF4NO |
|---|---|
Poids moléculaire |
284.00 g/mol |
Nom IUPAC |
4-bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H2BrF4NO/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H |
Clé InChI |
AEOPZDVHBUOLFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)OC(=N2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


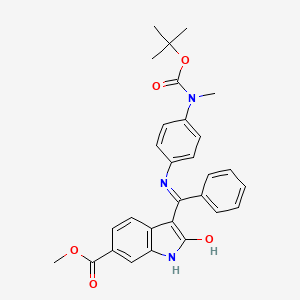


![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
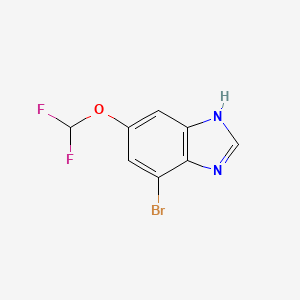

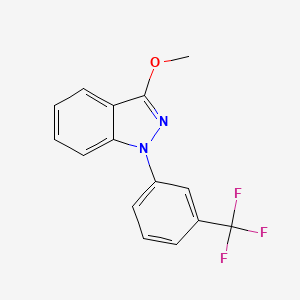
![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)

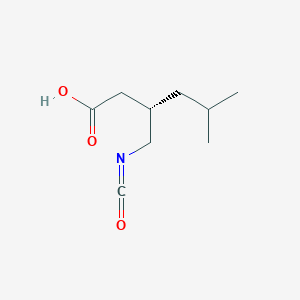
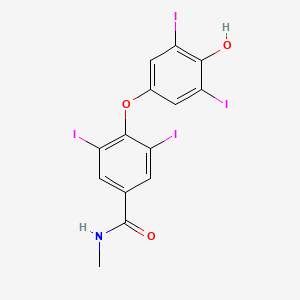
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
